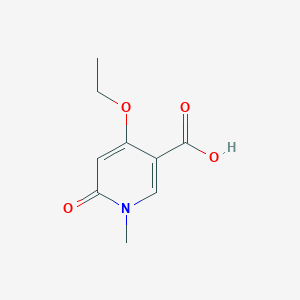
Ácido (3-cloro-2-(4-metilpiperidin-1-il)piridin-4-il)borónico
Descripción general
Descripción
(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is a useful research compound. Its molecular formula is C11H16BClN2O2 and its molecular weight is 254.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reacciones de acoplamiento cruzado de Suzuki–Miyaura
Una de las aplicaciones más destacadas de los ácidos borónicos, incluido el compuesto en cuestión, es en las reacciones de acoplamiento cruzado de Suzuki–Miyaura . Esta reacción es una herramienta poderosa para formar enlaces carbono-carbono y se utiliza ampliamente en la síntesis de moléculas orgánicas complejas. Las condiciones suaves y la tolerancia a los grupos funcionales hacen que este método sea particularmente valioso para sintetizar fármacos, polímeros y materiales avanzados.
Desarrollo de catalizadores
Los ácidos borónicos sirven como intermediarios cruciales en el desarrollo de sistemas catalíticos. A menudo se utilizan para crear nuevos complejos catalíticos que pueden facilitar diversas transformaciones químicas, lo que lleva a procesos químicos más eficientes y sostenibles .
Estudios de protodesboronación
El compuesto se puede utilizar en estudios de protodesboronación para comprender la estabilidad y la reactividad de los ésteres borónicos. Estos estudios son esenciales para desarrollar nuevos métodos para la eliminación de grupos boro de las moléculas después de que hayan cumplido su propósito en una secuencia sintética .
Reacciones de homologación
Los ácidos borónicos son reactivos clave en las reacciones de homologación donde se utilizan para extender las cadenas de carbono en las moléculas orgánicas. Esta aplicación es particularmente útil en la síntesis de estructuras orgánicas complejas a partir de precursores más simples .
Ciencia de materiales
En la ciencia de materiales, los ácidos borónicos se pueden utilizar para modificar las propiedades superficiales de los materiales. Esto incluye la creación de recubrimientos que pueden mejorar la durabilidad o la funcionalidad de los materiales utilizados en diversas industrias .
Estudios biológicos
Los ácidos borónicos tienen propiedades únicas que los hacen adecuados para estudios biológicos. Pueden actuar como inhibidores enzimáticos o sondas en ensayos bioquímicos, contribuyendo a nuestra comprensión de los procesos biológicos y al desarrollo de nuevos fármacos .
Desarrollo de sensores
La capacidad del compuesto para formar enlaces covalentes reversibles con dioles y otras entidades lo convierte en un excelente candidato para desarrollar sensores. Estos sensores pueden detectar azúcares u otras sustancias biológicas, lo que tiene implicaciones para el diagnóstico médico .
Química ambiental
Los ácidos borónicos están involucrados en la investigación de química ambiental, donde se pueden utilizar para eliminar o detectar contaminantes. Sus propiedades químicas les permiten unirse a diversas sustancias, lo que ayuda en el monitoreo ambiental y los esfuerzos de limpieza .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic compounds .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the mode of action of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid involves its interaction with a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with an electrophilic organic group . In transmetalation, the boronic acid transfers an organic group from boron to palladium .
Biochemical Pathways
In general, suzuki–miyaura cross-coupling reactions can be used to synthesize a wide variety of organic compounds , potentially affecting multiple biochemical pathways depending on the specific compounds synthesized.
Result of Action
The result of the action of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid in Suzuki–Miyaura cross-coupling reactions is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid in Suzuki–Miyaura cross-coupling reactions can be influenced by various environmental factors. The reactions are known for their mild and functional group tolerant conditions , suggesting that they can be carried out in a variety of environments.
Análisis Bioquímico
Biochemical Properties
(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic chemistry . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
The effects of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to alterations in cellular functions. For instance, it may inhibit or activate certain signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis . Additionally, (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules. The boronic acid group can interact with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in the enzyme’s conformation and activity, thereby influencing biochemical pathways. Additionally, the compound can affect gene expression by binding to DNA or RNA, altering the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can lead to cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular functions, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid may result in toxic or adverse effects, including cellular damage, organ toxicity, and systemic effects .
Metabolic Pathways
(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it may inhibit or activate enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolite concentrations .
Transport and Distribution
The transport and distribution of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The subcellular localization of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can influence its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
[3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c1-8-3-6-15(7-4-8)11-10(13)9(12(16)17)2-5-14-11/h2,5,8,16-17H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTCFFVYWUICEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N2CCC(CC2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[5-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1458418.png)


![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458425.png)
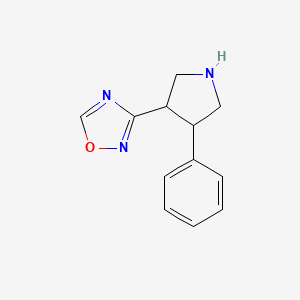

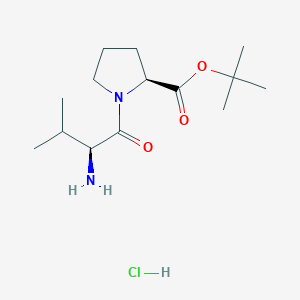
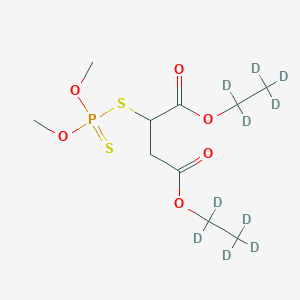

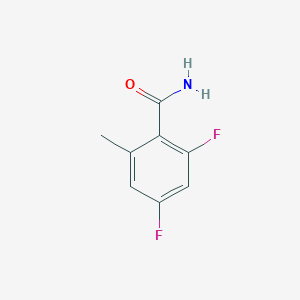
![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B1458436.png)
